molecular formula C28H23NO3S2 B3888791 5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3888791
M. Wt: 485.6 g/mol
InChI Key: ZIHVWNFQRPSWJN-JLPGSUDCSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chromene ring, a thiazolidinone ring, and an ethoxyphenyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The chromene and thiazolidinone rings are likely to contribute to the rigidity of the molecule, while the ethoxyphenyl group may provide some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined through experimental studies .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Properties

IUPAC Name

(5Z)-5-[[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO3S2/c1-3-31-19-14-12-18(13-15-19)26-22(16-24-27(30)29-28(33)34-24)25(20-9-5-4-8-17(20)2)21-10-6-7-11-23(21)32-26/h4-16,25H,3H2,1-2H3,(H,29,30,33)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHVWNFQRPSWJN-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=C5C(=O)NC(=S)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)/C=C\5/C(=O)NC(=S)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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